molecular formula C13H9ClN2S B1269361 4-Benzothiazol-2-yl-3-chloro-phenylamine CAS No. 43088-00-2

4-Benzothiazol-2-yl-3-chloro-phenylamine

Cat. No. B1269361
CAS RN: 43088-00-2
M. Wt: 260.74 g/mol
InChI Key: DRFGKQLPMWOHTF-UHFFFAOYSA-N
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Description

4-Benzothiazol-2-yl-3-chloro-phenylamine is a chemical compound with the molecular formula C13H9ClN2S and a molecular weight of 260.74 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Benzothiazol-2-yl-3-chloro-phenylamine consists of a benzothiazole ring attached to a phenylamine group via a carbon atom . The benzothiazole ring contains a sulfur and a nitrogen atom . The compound also has a chlorine atom attached to the phenylamine group .


Physical And Chemical Properties Analysis

4-Benzothiazol-2-yl-3-chloro-phenylamine has a molecular weight of 260.74 g/mol . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Anti-Tubercular Applications

The compound 4-Benzothiazol-2-yl-3-chloro-phenylamine has shown promise in the field of anti-tubercular drug development. Recent synthetic advancements have led to benzothiazole derivatives that exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis. These derivatives have been compared with standard reference drugs, demonstrating better inhibition potency. The synthesis of these compounds involves various pathways, including diazo-coupling and Knoevenagel condensation, and their structure-activity relationships have been explored through molecular docking studies .

Green Chemistry Synthesis

In the realm of green chemistry, benzothiazole compounds, including 4-Benzothiazol-2-yl-3-chloro-phenylamine, are synthesized using environmentally friendly methods. These methods utilize raw materials such as thioamide or carbon dioxide (CO2) and aim to reduce the environmental impact of chemical synthesis. The benzothiazole ring system, found in various natural compounds, is synthesized from condensation reactions involving 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .

Antibacterial Activity

Benzothiazole derivatives have been studied for their antibacterial properties. Specifically, 4-Benzothiazol-2-yl-3-chloro-phenylamine has been evaluated for its effectiveness against bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. These studies provide insights into the potential use of benzothiazole compounds as antibacterial agents .

Anticancer and Antitumor Activity

The benzothiazole nucleus is a critical scaffold in drug development for its biological activities, including anticancer and antitumor effects. Research has indicated that benzothiazole derivatives can be effective in treating various forms of cancer, with studies highlighting their potential as antimicrobial, anti-inflammatory, and antifungal agents .

Safety and Hazards

The safety and hazards of 4-Benzothiazol-2-yl-3-chloro-phenylamine are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .

Relevant Papers Several papers related to 4-Benzothiazol-2-yl-3-chloro-phenylamine and its derivatives have been retrieved . These papers discuss various aspects such as synthesis, structure, and potential applications of these compounds. For a comprehensive analysis, it is recommended to refer to these papers.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFGKQLPMWOHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349876
Record name 4-Benzothiazol-2-yl-3-chloro-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzothiazol-2-yl-3-chloro-phenylamine

CAS RN

43088-00-2
Record name 4-Benzothiazol-2-yl-3-chloro-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43088-00-2
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